molecular formula C17H18N4O2S B1341098 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid CAS No. 1029107-12-7

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid

Cat. No.: B1341098
CAS No.: 1029107-12-7
M. Wt: 342.4 g/mol
InChI Key: XNINCPZJYDVEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene, imidazo[1,2-a]pyrimidine, and piperidine moieties contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the imidazo[1,2-a]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazo[1,2-a]pyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid: A closely related compound with a similar structure but different positioning of the carboxylic acid group.

    Thiophene-imidazo[1,2-a]pyrimidine derivatives: Various derivatives with modifications on the thiophene or imidazo[1,2-a]pyrimidine rings.

Uniqueness

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(23)12-5-1-2-8-20(12)11-13-15(14-6-3-10-24-14)19-17-18-7-4-9-21(13)17/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNINCPZJYDVEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.